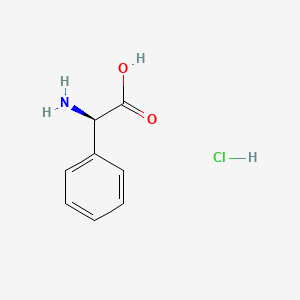

(R)-2-Amino-2-phenylacetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-amino-2-phenylacetic acid hydrochloride typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method is the resolution of racemic phenylglycine using chiral acids or bases to obtain the desired enantiomer. Another approach involves asymmetric synthesis using chiral catalysts or auxiliaries to directly produce the ®-enantiomer.

Industrial Production Methods: Industrial production of ®-2-amino-2-phenylacetic acid hydrochloride often employs large-scale resolution techniques or enantioselective synthesis. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Industrial processes may also involve the use of advanced separation technologies to isolate the ®-enantiomer from racemic mixtures.

Analyse Des Réactions Chimiques

Amide Formation and Esterification

The carboxylic acid group undergoes nucleophilic acyl substitution reactions to form amides or esters.

Reagents/Conditions :

-

Esterification : Methanol/HCl gas (Fischer esterification) yields methyl (R)-2-amino-2-phenylacetate hydrochloride (98% yield) .

-

Amide Formation : Reaction with ammonia or amines in the presence of coupling agents like EDC/HOBt produces substituted amides.

Example Reaction :

R 2 Amino 2 phenylacetic acid+MeOHHClMethyl ester hydrochloride+H2O[8]

Oxidation and Reduction

The amino and carboxylic acid groups participate in redox reactions.

Oxidation

-

Amino Group : Catalytic hydrogenation or enzymatic oxidation (e.g., alcohol dehydrogenases) converts the amine to a nitro group or hydroxylamine .

-

Carboxylic Acid : Stable under mild oxidation but decarboxylates under strong acidic conditions .

Reduction

-

LiAlH₄ reduces the carboxylic acid to a primary alcohol, though this is less common due to competing side reactions.

Data Table: Redox Reaction Yields

| Reaction Type | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Esterification | HCl/MeOH | Methyl ester hydrochloride | 96 | |

| Enzymatic Ox. | Alcohol oxidase | 2-Hydroxy-2-phenylacetaldehyde | 92 |

Enantioselective Biocatalytic Reactions

The (R)-configuration enables stereospecific transformations in enzyme cascades:

-

Aminohydroxylation : Alcohol oxidases and transaminases convert the compound to α-amino alcohols (e.g., (R)-phenylethanolamine) with >99% enantiomeric excess .

-

Dynamic Kinetic Resolution : Racemization-resistant enzymes selectively modify the (R)-enantiomer in racemic mixtures .

Mechanistic Pathway :

-

Oxidation of the α-carbon to an aldehyde intermediate.

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:

-

Deprotonation : At pH > 4, the amino group becomes nucleophilic, facilitating alkylation or acylation .

-

Protonation : The carboxylic acid remains protonated in acidic media, directing reactivity to the amine.

Example :

R Phg HClNaOH R Phg−+NaCl+H2O[7]

Stability and Degradation

-

Thermal Decomposition : Degrades at >190°C, releasing HCl and forming phenylacetic acid derivatives .

-

Hydrolysis : Prolonged exposure to water hydrolyzes esters back to the free acid (half-life: 48 h at pH 7) .

Comparative Reactivity with Stereoisomers

The (R)-enantiomer exhibits distinct reactivity compared to the (S)-form:

| Property | (R)-Isomer | (S)-Isomer |

|---|---|---|

| Oxidation Rate (ADH) | 70% conversion in 8 h | 98% conversion in 8 h |

| Enzymatic Amination | 92% yield, >99% ee | 81% yield, >99.4% ee |

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1. Enzyme Inhibition

(R)-2-Amino-2-phenylacetic acid hydrochloride is recognized as a selective inhibitor of cyclooxygenase-2 (COX-2), which plays a critical role in inflammatory responses. Research indicates that it exhibits anti-inflammatory properties by inhibiting COX-2 at low concentrations, making it a potential candidate for the development of anti-inflammatory drugs. In contrast, it shows less potency against COX-1, suggesting a favorable side effect profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin .

1.2. Synthesis of Pharmaceuticals

This compound serves as a vital intermediate in the synthesis of various pharmaceuticals. It is utilized in the preparation of benzoquinone-amino acid conjugates, which have demonstrated antibacterial activity. The structural features of this compound allow for the creation of diverse medicinal compounds through strategic modifications .

Chiral Building Block in Organic Chemistry

2.1. Asymmetric Synthesis

this compound is widely used as a chiral building block in asymmetric synthesis. Its chirality is crucial for creating enantiomerically pure compounds, which are essential in the pharmaceutical industry for developing drugs with desired therapeutic effects and reduced side effects .

2.2. Peptide Synthesis

The compound is also employed in peptide synthesis, where it can serve as a precursor for various peptide chains due to its amino acid structure. The ability to introduce phenyl groups into peptides can enhance their biological activity and stability .

Analytical Applications

3.1. Chromatography

this compound is frequently used in chromatography techniques for the separation and analysis of amino acids and related compounds. Its unique properties facilitate the resolution of complex mixtures, making it valuable in both research and quality control settings .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of ®-2-amino-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing various biochemical processes. Its chiral nature allows it to interact selectively with biological molecules, leading to specific physiological effects. The exact molecular targets and pathways depend on the context of its application, such as its use in drug synthesis or biochemical assays.

Comparaison Avec Des Composés Similaires

(S)-2-Amino-2-phenylacetic acid hydrochloride: The enantiomer of ®-2-amino-2-phenylacetic acid hydrochloride, with different stereochemistry.

Phenylalanine: An essential amino acid with a similar aromatic side chain but different functional groups.

Tyrosine: Another aromatic amino acid with a hydroxyl group on the benzene ring.

Uniqueness: ®-2-Amino-2-phenylacetic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its selective interactions with biological molecules make it valuable in various scientific and industrial applications.

Activité Biologique

(R)-2-Amino-2-phenylacetic acid hydrochloride, also known by its CAS number 25705-52-6, is an amino acid derivative with notable biological activities. This compound has garnered attention for its potential applications in various fields, including pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀ClNO₂ |

| Molecular Weight | 187.62 g/mol |

| CAS Number | 25705-52-6 |

| Purity Specification | High purity available |

This compound exhibits its biological effects primarily through:

- Antibacterial Activity : It has shown significant antibacterial properties against gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The mechanism appears to involve the inhibition of bacterial cell wall synthesis by disrupting peptidoglycan formation or affecting the cytoplasmic membrane integrity .

- Nutritional Supplementation : It is utilized as a nutritional supplement in veterinary medicine, enhancing growth and health in livestock without exhibiting toxicity to humans or animals .

Antimicrobial Properties

The compound demonstrates a broad spectrum of antimicrobial activity. In studies, it has been shown to have minimum inhibitory concentrations (MICs) in the range of 0.7–1.0 μg/mL against various pathogens. Its effectiveness is attributed to its structural similarity to other known antimicrobial agents, which allows it to interfere with bacterial metabolic pathways .

Case Studies

- Veterinary Applications : A study highlighted the use of this compound as a feed additive that improved the growth performance of poultry while reducing the incidence of bacterial infections .

- Human Health Research : Research indicated that this compound may play a role in modulating immune responses, potentially aiding in the treatment of inflammatory conditions by influencing cytokine production .

Research Findings

Recent findings have further elucidated the biological activities of this compound:

- Cellular Effects : It has been observed to influence various signaling pathways, including those related to apoptosis and autophagy. This suggests potential applications in cancer therapy where modulation of these pathways is crucial .

- Neuroprotective Effects : Studies indicate that this compound may exhibit neuroprotective properties, possibly through its effects on neuronal signaling pathways and neurotransmitter release .

Propriétés

Numéro CAS |

25705-52-6 |

|---|---|

Formule moléculaire |

C8H10ClNO2 |

Poids moléculaire |

187.62 g/mol |

Nom IUPAC |

2-anilinoacetic acid;hydrochloride |

InChI |

InChI=1S/C8H9NO2.ClH/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11);1H |

Clé InChI |

HIQIUINFXZKKEC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C(=O)O)N.Cl |

SMILES isomérique |

C1=CC=C(C=C1)[C@H](C(=O)O)N.Cl |

SMILES canonique |

C1=CC=C(C=C1)NCC(=O)O.Cl |

Séquence |

X |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.